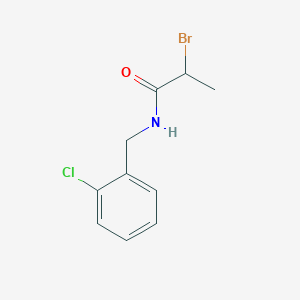
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one
描述
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one, also known as 7-amino-4-PPB, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring benzoxazinone, a secondary metabolite found in many plant species. 7-amino-4-PPB is of interest due to its unique chemical structure, which has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of plant secondary metabolites on plant physiology. It has also been used to investigate the effects of plant secondary metabolites on the activity of enzymes involved in the biosynthesis of secondary metabolites. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been used to study the effects of plant secondary metabolites on the growth of microorganisms.
作用机制
The exact mechanism of action of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB is not yet fully understood. However, it is thought to act as an inhibitor of plant enzymes involved in the biosynthesis of secondary metabolites. It is believed that 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB binds to these enzymes and inhibits their activity, leading to the accumulation of secondary metabolites in the plant.
Biochemical and Physiological Effects
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of secondary metabolites in plants, leading to the accumulation of these metabolites. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have a protective effect against oxidative stress in plants. It has also been found to have an inhibitory effect on the growth of some microorganisms.
实验室实验的优点和局限性
The use of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB in lab experiments has several advantages. It is relatively easy to synthesize, and the synthesis method is efficient and cost-effective. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of plant secondary metabolites.
However, there are also some limitations to the use of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB in lab experiments. Its exact mechanism of action is not yet fully understood, and further research is needed to determine its exact effects. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have an inhibitory effect on the growth of some microorganisms, which may limit its use in certain experiments.
未来方向
The potential future directions for 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB research include further investigation into its mechanism of action, as well as its potential applications in medicine and agriculture. Additionally, further research could be conducted into the effects of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB on the growth of microorganisms, as well as its potential use as a pesticide. Additionally, further research could be conducted into the effects of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB on plant physiology, as well as its potential use as a plant growth regulator. Finally, further research could be conducted into the effects of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB on human health, as well as its potential use as a therapeutic agent.
属性
IUPAC Name |
7-amino-4-(3-phenoxypropyl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c18-13-7-8-15-16(11-13)22-12-17(20)19(15)9-4-10-21-14-5-2-1-3-6-14/h1-3,5-8,11H,4,9-10,12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOADMCXILFUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)N)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B3033170.png)


![5-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3033176.png)




![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3033185.png)
